9H-Fluorene-1-carbaldehyde
Description
9H-Fluorene-1-carbaldehyde (C₁₄H₁₀O) is a polycyclic aromatic aldehyde featuring a fluorene backbone substituted with a formyl group at the 1-position. Its structure combines the rigidity of the fluorene system (two benzene rings bridged by a methylene group) with the reactivity of an aldehyde. This compound is notable for its enhanced benzylic proton acidity due to aromatic stabilization of the conjugate base after deprotonation, a property exploited in asymmetric catalysis .
Properties
CAS No. |
50980-31-9 |
|---|---|
Molecular Formula |
C14H10O |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
9H-fluorene-1-carbaldehyde |
InChI |
InChI=1S/C14H10O/c15-9-11-5-3-7-13-12-6-2-1-4-10(12)8-14(11)13/h1-7,9H,8H2 |
InChI Key |
MFOWHGLWSHZGCA-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2C3=CC=CC(=C31)C=O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Electronic Comparisons
Table 1: Key Properties of 9H-Fluorene-1-carbaldehyde and Analogs
| Property | 9H-Fluorene-1-carbaldehyde | Phenanthrene-9-carbaldehyde | 9-Fluorenone-1-carboxylic Acid |
|---|---|---|---|
| Molecular Formula | C₁₄H₁₀O | C₁₅H₁₀O | C₁₄H₈O₃ |
| Molecular Weight (g/mol) | 194.23 (calculated) | 206.24 | 224.21 |
| CAS Number | Not explicitly provided | 4707-71-5 | 1573-92-8 |
| Backbone Structure | Fluorene (bridged bicyclic) | Phenanthrene (linear tricyclic) | Fluorenone (oxidized fluorene) |
| Functional Group | Aldehyde (-CHO) at position 1 | Aldehyde (-CHO) at position 9 | Carboxylic acid (-COOH) at position 1 |
| Key Reactivity | High benzylic proton acidity | Standard aldehyde reactivity | Acidic carboxyl group |
Key Observations:
Backbone Influence :
- The fluorene system in 9H-Fluorene-1-carbaldehyde stabilizes negative charges through conjugation, enhancing the acidity of its benzylic proton (pKa ~18–20, estimated). In contrast, Phenanthrene-9-carbaldehyde lacks such stabilization, resulting in lower acidity .
- Phenanthrene-9-carbaldehyde ’s linear tricyclic structure offers greater π-conjugation but reduced steric accessibility compared to fluorene derivatives .
Functional Group Positioning :
Functional Group Transformations
- Oxidation States: 9H-Fluorene-1-carbaldehyde can be oxidized to 9-Fluorenone-1-carboxylic acid (C₁₄H₈O₃), converting the aldehyde to a carboxylic acid. This derivative is used in polymer chemistry and coordination complexes but lacks the catalytic versatility of the aldehyde .
Research Findings and Industrial Relevance
- Asymmetric Synthesis : 9H-Fluorene-1-carbaldehyde outperforms phenanthrene analogs in NHC-catalyzed reactions due to its unique electronic profile. For example, Sarkar et al. (2023) achieved 92% yield and >95% ee in tetracyclic lactone synthesis using this compound .
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